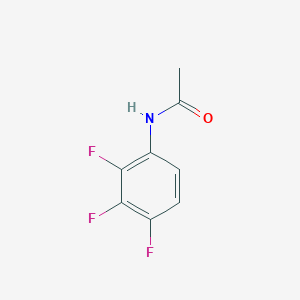Patent
US06051570
Procedure details


2,3,4-Trifluoroaniline (36.7 g, 0.25 mol) was acetylated using acetic anhydride (105 mL, 1.25 mol), using an analogous procedure to that described in preparation 1 (step 1) to yield N-(2,3,4-trifluorophenyl)acetamide (39.0 g, 83%) as a white solid. mp 87-88° C. ; IR (KBr) 3271, 1673, 1514 cm-1 ; 1H NMR (CDCl3) δ 2.16 (s, 3H, CH3), 6.90 (q, J=4.3 Hz, 1H), 7.60 (brs, 1H, NH), 7.90 (m, 1H); Mass (m/z) 189 (M+.).


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1F)F
|
Step Two
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that described in preparation 1 (step 1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1F)F)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

